molecular formula C7H10N2O2 B12943587 1-Propylimidazole-2-carboxylic acid

1-Propylimidazole-2-carboxylic acid

Cat. No.: B12943587
M. Wt: 154.17 g/mol
InChI Key: UYQIJWNHWBWSBU-UHFFFAOYSA-N
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Description

1-Propylimidazole-2-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a propyl group at the 1-position and a carboxylic acid group at the 2-position. Imidazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propylimidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to optimize production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Propylimidazole-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or the carboxylic acid group.

    Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.

Scientific Research Applications

1-Propylimidazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propylimidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

  • 1-Methylimidazole-2-carboxylic acid
  • 1-Ethylimidazole-2-carboxylic acid
  • 1-Butylimidazole-2-carboxylic acid

Comparison: 1-Propylimidazole-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, making it particularly versatile in various applications .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-propylimidazole-2-carboxylic acid

InChI

InChI=1S/C7H10N2O2/c1-2-4-9-5-3-8-6(9)7(10)11/h3,5H,2,4H2,1H3,(H,10,11)

InChI Key

UYQIJWNHWBWSBU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CN=C1C(=O)O

Origin of Product

United States

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